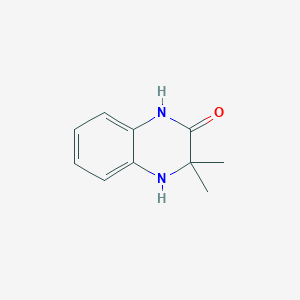

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKNTOVJVFYGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344226 | |

| Record name | 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80636-30-2 | |

| Record name | 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. This molecule belongs to the quinoxalinone family, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document details a practical synthetic route and the expected analytical data for the thorough characterization of the title compound.

Synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

A practical and efficient method for the synthesis of 3,3-disubstituted dihydroquinoxalin-2-ones involves the reaction of aryl 1,2-diamines with an appropriate α-halo ester. For the synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, the reaction of o-phenylenediamine with ethyl 2-bromo-2-methylpropanoate is a viable and commonly employed strategy.

The reaction proceeds via an initial N-alkylation of one of the amino groups of o-phenylenediamine by ethyl 2-bromo-2-methylpropanoate, followed by an intramolecular cyclization to form the six-membered dihydropyrazinone ring.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar quinoxalinone derivatives.

Materials:

-

o-Phenylenediamine

-

Ethyl 2-bromo-2-methylpropanoate

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)

-

Base (e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, column chromatography setup)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in the chosen anhydrous solvent.

-

Add the base (1.1-1.5 eq.) to the solution and stir for a few minutes.

-

To this mixture, add ethyl 2-bromo-2-methylpropanoate (1.0-1.2 eq.) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. The expected data from various analytical techniques are summarized below.

Physicochemical Properties

| Property | Value |

| CAS Number | 80636-30-2 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly reported, requires experimental determination |

| Solubility | Expected to be soluble in common organic solvents like DMSO, chloroform, and methanol |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one based on the analysis of related structures.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.3 - 1.5 | s | 6H | 2 x -CH₃ at C3 |

| ~ 3.5 - 4.0 | br s | 1H | -NH at N4 |

| ~ 6.7 - 7.2 | m | 4H | Aromatic protons (C5-C8) |

| ~ 9.0 - 10.0 | br s | 1H | -NH at N1 |

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25 - 30 | 2 x -CH₃ at C3 |

| ~ 55 - 60 | C3 (quaternary) |

| ~ 115 - 130 | Aromatic carbons (C5-C8, C4a, C8a) |

| ~ 170 - 175 | C2 (C=O) |

Table 3: IR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Medium, Broad | N-H stretching (amides) |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2980 - 2930 | Medium | Aliphatic C-H stretching |

| ~ 1680 - 1660 | Strong | C=O stretching (amide I) |

| ~ 1600 - 1450 | Medium | C=C stretching (aromatic) |

| ~ 1550 - 1510 | Medium | N-H bending (amide II) |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Interpretation |

| 176.09 | [M]⁺, Molecular ion peak |

| Expected fragments | Loss of methyl group (-15), loss of CO (-28), and other characteristic fragments of the quinoxalinone core. |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the successful preparation and verification of the target compound.

Conclusion

This technical guide outlines a reliable synthetic pathway and a comprehensive characterization protocol for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. The provided data tables offer a valuable reference for researchers to confirm the successful synthesis and purity of this compound. The quinoxalinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the synthesis and properties of its derivatives is crucial for advancing drug development efforts.

Physicochemical Properties of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis and characterization, and the biological relevance of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives.

Physicochemical Data

The following tables summarize the available quantitative data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. Where experimental data for the specific compound is unavailable, predicted values for the parent compound, 3,4-dihydroquinoxalin-2(1H)-one, are provided as an estimation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| CAS Number | 80636-30-2 | |

| Appearance | White crystal or fine powder (for parent) | [1] |

| Melting Point | 179-181 °C | |

| Boiling Point | 370.5 ± 31.0 °C (Predicted for parent) | [1] |

| Solubility | Soluble in ethanol, DMF, dichloromethane (for parent) | [1] |

| pKa | Data not available | |

| logP | Data not available |

Table 1: Physicochemical Properties

| Identifier | String |

| SMILES | CC1(C)NC2=C(NC1=O)C=CC=C2 |

| InChI | InChI=1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13) |

Table 2: Molecular Identifiers

Experimental Protocols

Synthesis

A general and efficient method for the synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones involves a tandem one-pot reaction. This approach utilizes readily available 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl-1,4-dihydropyridines, mediated by an inexpensive and stable oxidizing agent such as sodium persulfate (Na₂S₂O₈).[2] This transition-metal-free protocol is conducted under mild thermal conditions and is noted for its high product yields and compatibility with a diverse range of functional groups.[2]

Representative Synthetic Protocol:

-

Reactants:

-

o-Phenylenediamine

-

Ethyl 2,2-dimethyl-3-oxobutanoate (or a similar α-ketoester)

-

Hantzsch ester (a 1,4-dihydropyridine derivative)

-

Sodium persulfate (Na₂S₂O₈)

-

An appropriate solvent (e.g., acetonitrile)

-

-

Procedure:

-

To a solution of o-phenylenediamine and the α-ketoester in the chosen solvent, add the Hantzsch ester.

-

Add sodium persulfate to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.

-

Characterization

The structural elucidation of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives is typically achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups. For quinoxalinone derivatives, characteristic absorption bands are observed for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1670-1680 cm⁻¹), and C=C aromatic stretching (around 1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (176.22 g/mol ).

Biological Activity and Signaling Pathways

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have been identified as potent inhibitors of various protein kinases, highlighting their therapeutic potential.

c-Jun N-terminal Kinase (JNK) Inhibition

A significant area of research for 3,4-dihydroquinoxalin-2(1H)-one derivatives is their activity as inhibitors of c-Jun N-terminal kinase 3 (JNK3).[3] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals. The JNK signaling pathway is implicated in a range of cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is associated with neurodegenerative diseases, inflammatory conditions, and cancer.

The general JNK signaling cascade involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAPK. Upon stimulation by stress signals, a MAP3K (e.g., ASK1) phosphorylates and activates a MAP2K (MKK4 or MKK7), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates various downstream transcription factors, such as c-Jun, leading to the regulation of gene expression involved in the cellular stress response. 3,4-dihydroquinoxalin-2(1H)-one derivatives are proposed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JNK3 and thereby preventing its phosphorylation and activation of downstream targets.

References

In-depth Technical Guide on 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 80636-30-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available public information. Significant gaps exist in the scientific literature regarding the specific biological activities and detailed experimental protocols for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. The information provided primarily pertains to the broader class of 3,4-dihydroquinoxalin-2(1H)-one derivatives.

Introduction

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications. While research has been conducted on various derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core, specific data on the 3,3-dimethyl substituted version remains limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the known chemical and physical properties of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, along with a summary of the biological activities and potential therapeutic applications of the parent scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 80636-30-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][3] |

| Molecular Weight | 176.22 g/mol | [4][5] |

| IUPAC Name | 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | [2] |

| Synonyms | 3,3-dimethyl-1,4-dihydroquinoxalin-2-one, 3,3-Dimethyl-3,4-dihydro-2(1H)-quinoxalinone | [2][6] |

| Melting Point | 179-181 °C | [6] |

| Boiling Point | 349 °C at 760 mmHg | [4] |

| SMILES | CC1(C)NC2=CC=CC=C2NC1=O | [1] |

| InChI Key | RDKNTOVJVFYGPA-UHFFFAOYSA-N | [3] |

Synthesis

A publication in the Journal of Medicinal Chemistry by TenBrink et al. (1994) describes the synthesis of related compounds and may provide methodological insights.[6]

General Synthetic Workflow:

The logical workflow for a potential synthesis is outlined below.

Caption: General synthetic route to the target compound.

Biological Activities and Potential Therapeutic Applications of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

Extensive research on derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core has revealed a broad spectrum of biological activities. It is important to reiterate that the following information pertains to the general scaffold, and specific activity for the 3,3-dimethyl derivative has not been reported.

Soluble Guanylyl Cyclase (sGC) Activation

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been investigated as activators of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC activation leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and other physiological processes. Developing sGC activators is a therapeutic strategy for cardiovascular diseases.

Caption: sGC activation by quinoxalinone derivatives.

c-Jun N-terminal Kinase (JNK) Inhibition

The 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a key fragment in the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3). JNK3 is implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. Selective inhibition of JNK3 is a promising therapeutic approach for these conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(NITROMETHYL)-3,4-DIHYDROQUINOXALIN-2(1<i>H</i>)-ONES: SYNTHESIS AND STRUCTURE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones

Audience: Researchers, scientists, and drug development professionals.

Spectroscopic Data Presentation

The following tables summarize the available spectroscopic data for the related compound, 1,3-dimethylquinoxalin-2(1H)-one. This data can serve as a valuable reference for the characterization of the target compound, 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, as the core quinoxalinone structure will exhibit comparable spectral features.

Table 1: ¹H NMR Spectroscopic Data for 1,3-dimethylquinoxalin-2(1H)-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.6 | Singlet | 3H | C3-CH₃ |

| 3.6 | Singlet | 3H | N1-CH₃ |

| 7.2 - 7.8 | Multiplet | 4H | Aromatic-H |

Note: The chemical shifts for the methyl protons are based on data for related benzoyl-substituted 1,3-dimethyl-2(1H)quinoxalinones and may vary slightly for the unsubstituted compound.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,3-dimethylquinoxalin-2(1H)-one

| Chemical Shift (δ) ppm | Assignment |

| ~20-30 | C3-CH₃ |

| ~30-40 | N1-CH₃ |

| ~115-140 | Aromatic-C |

| ~150-160 | C=O (Amide) |

| ~155-165 | C=N |

Note: The expected chemical shift ranges are based on general values for similar heterocyclic systems and data for related compounds.[2] A 13C NMR spectrum for 1-Methylquinoxalin-2(1H)-one is available in the SpectraBase database.[3]

Table 3: Mass Spectrometry Data for 1,3-dimethylquinoxalin-2(1H)-one

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular Ion) |

| 146 | [M - CO]⁺ |

| 145 | [M - CO - H]⁺ |

Source: The mass spectrometry data is based on the GC-MS data available in the PubChem database for 1,3-dimethylquinoxalin-2(1H)-one.[4]

Table 4: IR Spectroscopy Data for 1,3-dimethylquinoxalin-2(1H)-one

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1650-1680 | C=O stretch (amide) |

| ~1600-1620 | C=N stretch |

| ~1400-1600 | C=C stretch (aromatic) |

Note: The expected IR absorption ranges are based on typical values for the functional groups present. An FTIR spectrum for 1,3-dimethylquinoxalin-2(1H)-one is available in the SpectraBase database.[4][5]

Experimental Protocols

A general and modern approach for the synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones involves a metal-free, visible-light-mediated tandem one-pot reaction.[6]

Synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones via Visible-Light Photoredox Catalysis

This protocol describes a general procedure for the synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones from 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl Hantzsch esters.

Materials:

-

Substituted 1,2-diaminobenzene

-

α-ketoester

-

4-alkyl Hantzsch ester

-

Organic photocatalyst (e.g., 4CzIPN)

-

Trifluoroacetic acid (CF₃COOH)

-

Solvent (e.g., Acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Visible light source (e.g., Blue LED lamp)

Procedure:

-

To a reaction vessel, add the substituted 1,2-diaminobenzene (1.0 equiv.), α-ketoester (1.2 equiv.), 4-alkyl Hantzsch ester (1.5 equiv.), and the organic photocatalyst (e.g., 1-5 mol%).

-

The vessel is sealed and the atmosphere is replaced with an inert gas.

-

Anhydrous solvent (e.g., acetonitrile) is added, followed by the addition of trifluoroacetic acid (as an additive).

-

The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LED) at room temperature.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-one.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a target organic compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,3-dimethylquinoxalin-2(1H)-one | C10H10N2O | CID 351422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

The Elusive Crystal Structure of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide Based on Structural Analogs

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interaction with biological targets. This technical guide addresses the crystal structure of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. However, an extensive search of the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures, and other public databases reveals that the specific crystal structure for this compound has not yet been experimentally determined and deposited.

While the molecular formula (C10H12N2O) and CAS number (80636-30-2) for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one are confirmed, the absence of its crystal structure data necessitates a detailed examination of closely related analogs. By analyzing the crystal structures of similar 3,4-dihydroquinoxalin-2(1H)-one derivatives, we can infer the likely structural characteristics, packing motifs, and intermolecular interactions of the target compound. This guide, therefore, provides a comprehensive overview of the synthesis and crystal structures of pertinent analogs, offering valuable insights for researchers working with this class of compounds.

Synthesis of the 3,4-Dihydroquinoxalin-2(1H)-one Core

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is a well-established process in organic chemistry. A common and effective method involves the reaction of an o-phenylenediamine with an α-halo ester, such as ethyl bromoacetate. This reaction proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the dihydroquinoxalinone ring system. The reaction conditions, including the choice of solvent, temperature, and base, can be optimized to control the reaction rate and product yield. For instance, the use of a base like pyridine can favor the formation of the cyclized product.

Below is a generalized workflow for the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core.

Crystal Structure Analysis of Structural Analogs

In the absence of data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, we turn our attention to the crystal structures of closely related compounds. These analogs provide a template for understanding the potential solid-state conformation and packing of the target molecule.

Analog 1: 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

The crystal structure of 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one reveals key insights into the geometry of the dihydroquinoxalinone core. The molecule crystallizes in the triclinic space group P-1. The dihydroquinoxalinone moiety itself is nearly planar. In the crystal lattice, molecules form inversion dimers through N-H···O hydrogen bonds, creating R22(8) ring motifs. These dimers are further stabilized by other intermolecular interactions.

Table 1: Crystallographic Data for 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

| Parameter | Value |

| Chemical Formula | C18H19N3O2 |

| Formula Weight | 309.37 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3806 (2) |

| b (Å) | 12.3580 (6) |

| c (Å) | 13.2812 (6) |

| α (°) | 62.878 (2) |

| β (°) | 84.135 (2) |

| γ (°) | 80.835 (3) |

| Volume (ų) | 775.53 (6) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.324 |

| Absorption Coefficient (mm⁻¹) | 0.090 |

| F(000) | 328 |

Experimental Protocol for Analog 1

Synthesis: 2,5-Dimethylaniline (0.67 g, 5.57 mmol) was added to a suspension of 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (1.25 g, 5.57 mmol) and NaHCO3 (0.7 g, 8.35 mmol) in 2-propanol. The reaction mixture was refluxed for 8 hours. After cooling, the solid product was filtered, washed with water, and dried.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system.

Structure Determination: Data was collected on a Bruker Kappa APEXII CCD diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Analog 2: 1-Ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one

The crystal structure of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one demonstrates how substitution on the nitrogen atom can influence the overall molecular conformation. In this case, the dihydroquinoxaline moiety is not perfectly planar, with a dihedral angle of 4.51 (5)° between the constituent rings. The phenyl ring is significantly tilted with respect to the dihydroquinoxaline plane. In the crystal, molecules are linked by C-H···O hydrogen bonds, forming helical chains.

Table 2: Crystallographic Data for 1-Ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one

| Parameter | Value |

| Chemical Formula | C16H14N2O |

| Formula Weight | 250.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (2) |

| b (Å) | 11.4567 (3) |

| c (Å) | 11.5678 (3) |

| β (°) | 108.456 (1) |

| Volume (ų) | 1270.15 (5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.308 |

| Absorption Coefficient (mm⁻¹) | 0.084 |

| F(000) | 528 |

Experimental Protocol for Analog 2

Synthesis: To a solution of 3-phenylquinoxalin-2(1H)-one (0.7 g, 3.2 mmol) in N,N-dimethylformamide (20 ml), bromoethane (0.48 ml), and potassium carbonate (0.5 g, 4 mmol) were added. The reaction mixture was stirred at room temperature for 24 hours. The solution was then filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography.[1]

Crystallization: Colorless plate-like crystals were obtained by recrystallization from an ethanol solution.[1]

Structure Determination: Data collection and structure refinement were performed using standard crystallographic techniques.

Inferred Structural Features of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Based on the analysis of its analogs, we can predict several structural features for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one:

-

Planarity: The dihydroquinoxalinone ring system is expected to be nearly planar.

-

Hydrogen Bonding: The presence of the N-H group suggests that the molecules will likely form hydrogen-bonded dimers or chains in the solid state, with the carbonyl oxygen acting as the hydrogen bond acceptor.

-

Packing: The gem-dimethyl group at the 3-position will influence the crystal packing. These bulky groups may lead to less dense packing compared to unsubstituted analogs.

-

Conformation: The overall conformation will be rigid due to the fused ring system.

The following diagram illustrates a hypothetical hydrogen-bonding interaction for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, based on the patterns observed in its analogs.

Conclusion and Future Directions

While the definitive crystal structure of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one remains to be determined, a thorough analysis of its structural analogs provides a strong foundation for understanding its likely solid-state properties. The information presented here, including synthetic protocols and crystallographic data of related compounds, serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

The determination of the experimental crystal structure of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a clear next step. Such data would provide precise geometric parameters and a definitive understanding of its intermolecular interactions, which are crucial for computational modeling, drug design, and the development of new materials based on the quinoxalinone scaffold. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.

References

The Expanding Therapeutic Potential of Quinoxalinone Derivatives: A Comprehensive Review of Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of the diverse therapeutic potential of quinoxalinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthetic Approaches to Quinoxalinone Derivatives

The synthesis of the quinoxalinone core and its derivatives is primarily achieved through the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[1] Various methods, including conventional heating and microwave-assisted synthesis, have been developed to improve yields and reaction times.[2][3][4][5][6]

General Protocol for Quinoxalin-2(1H)-one Synthesis

A common and straightforward method for the synthesis of quinoxalin-2(1H)-ones involves the reaction of an appropriate o-phenylenediamine with an α-keto acid or ester.[1][7][8][9]

Experimental Protocol: Cyclocondensation of o-Phenylenediamine with Ethyl Bromoacetate [9]

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and ethyl bromoacetate (22 mmol) in acetonitrile (30 mL).

-

Base Addition: Add triethylamine (4 mL) to the mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 1 hour, followed by heating under reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, remove the solvent under reduced pressure. Add water to the residue, and collect the precipitated solid by filtration.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[10]

Microwave-Assisted Synthesis

Microwave irradiation has been effectively utilized to accelerate the synthesis of quinoxalinone derivatives, often leading to higher yields and shorter reaction times in a more environmentally friendly manner.[2][3][4][5][6]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines [2]

-

Reactant Mixture: In a quartz tube, combine the substituted o-phenylenediamine (1 mmol), the 1,2-diketone (1 mmol), and MgBr2·OEt2 (4 mmol).

-

Microwave Irradiation: Place the sealed quartz tube inside a Teflon vial and subject it to microwave irradiation for 1-2.5 minutes (e.g., in 30-second intervals) at a suitable power level (e.g., 160 watts).

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Extraction: After the reaction is complete, cool the mixture and extract the product with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Wash the organic layer with water (2 x 10 mL), dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from an appropriate solvent like chloroform to obtain the purified quinoxaline derivative.

Anticancer Activity

Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[11][12][13][14][15] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and various kinases.[14][15]

Quantitative Anticancer Data

The anticancer activity of quinoxalinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | [15] |

| Compound III | PC-3 (Prostate) | 4.11 | [15] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [14] |

| Compound 8 | MGC-803 (Gastric) | 1.49 | [14] |

| Compound 8 | HepG2 (Liver) | 5.27 | [14] |

| Compound 8 | A549 (Lung) | 6.91 | [14] |

| Compound 8 | Hela (Cervical) | 6.38 | [14] |

| Compound 8 | T-24 (Bladder) | 4.49 | [14] |

| Compound 19 | MGC-803 (Gastric) | 9 | [14] |

| Compound 20 | T-24 (Bladder) | 8.9 | [14] |

| Compound 4m | A549 (Lung) | 9.32 | [12] |

| Compound 4b | A549 (Lung) | 11.98 | [12] |

| Compound XVa | HCT116 (Colon) | 4.4 | [13] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [13] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [13] |

| Compound VIIIc | MCF-7 (Breast) | 9 | [13] |

| Compound 6 | MCF-7 (Breast) | 4.23 | [11] |

| Compound 5a | MCF-7 (Breast) | 10.78 | [11] |

| Compound 4e | - | 11.03 | [11] |

| Compound 4c | - | 13.36 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Many quinoxalinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[12][15][16] This is often mediated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation.[15]

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. jocpr.com [jocpr.com]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ecommons.udayton.edu [ecommons.udayton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]

- 8. Quinoxalinone synthesis [organic-chemistry.org]

- 9. academicjournals.org [academicjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Unraveling the Mechanism of Action of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and its Congeners

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While the specific compound 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one serves primarily as a synthetic intermediate, its core structure is the foundation for a multitude of derivatives exhibiting potent biological effects. This technical guide provides a comprehensive overview of the mechanisms of action associated with this class of compounds, with a focus on their roles as c-Jun N-terminal kinase (JNK) inhibitors, anticancer agents targeting topoisomerase II, activators of soluble guanylyl cyclase (sGC), and antimicrobial agents. This document details the underlying signaling pathways, presents quantitative biological data, and provides explicit experimental protocols to facilitate further research and drug development endeavors.

Introduction

Quinoxalinone derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Their therapeutic potential spans across several key areas, including neurodegenerative diseases, cancer, cardiovascular conditions, and infectious diseases. This guide will delve into the molecular mechanisms that underpin these activities, providing a technical resource for researchers in the field.

Mechanism of Action: JNK3 Inhibition

A significant area of investigation for 3,4-dihydroquinoxalin-2(1H)-one derivatives is their potent and selective inhibition of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, heart, and testes. Its activation is implicated in neuronal apoptosis and inflammatory responses, making it a key therapeutic target for neurodegenerative disorders.

Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli, such as oxidative stress and inflammatory cytokines. These stimuli activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7. These dual-specificity kinases then phosphorylate and activate JNK3. Activated JNK3 translocates to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis and inflammation. Derivatives of 3,4-dihydroquinoxalin-2(1H)-one exert their inhibitory effect by directly targeting the kinase activity of JNK3, thereby preventing the phosphorylation of its downstream substrates.

Navigating the Therapeutic Potential of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This technical guide explores the potential therapeutic targets of the 3,4-dihydroquinoxalin-2(1H)-one core scaffold. Extensive literature searches did not yield specific biological activity data or identify therapeutic targets for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. The information presented herein is based on studies of various derivatives of the parent quinoxalinone structure and is intended to provide a foundational understanding of the potential of this chemical class.

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, demonstrating potential as inhibitors of key enzymes in signaling pathways and as antimicrobial agents. This guide provides a comprehensive overview of the known biological targets of 3,4-dihydroquinoxalin-2(1H)-one derivatives, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Potential Therapeutic Targets and Mechanisms of Action

Research into the 3,4-dihydroquinoxalin-2(1H)-one scaffold has revealed its potential to modulate several key biological pathways implicated in a variety of diseases. The primary therapeutic targets identified for derivatives of this scaffold include c-Jun N-terminal kinase 3 (JNK3), soluble guanylyl cyclase (sGC), and various bacterial cellular components.

c-Jun N-terminal Kinase 3 (JNK3) Inhibition

Therapeutic Relevance: JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system.[1] It plays a crucial role in neuronal apoptosis and inflammatory pathways, making it an attractive target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke.[][3][4]

Mechanism of Action: Certain derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent and selective inhibitors of JNK3.[5] These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates, thereby mitigating the pro-apoptotic and inflammatory signals.

Signaling Pathway:

References

- 1. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico ADMET Prediction for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage clinical failures.[1][2][3] In silico ADMET prediction offers a rapid and cost-effective method to evaluate the pharmacokinetic and toxicological profiles of novel chemical entities.[1][4] This technical guide provides a comprehensive overview of the predicted ADMET profile for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, a member of the quinoxalinone class of compounds which have been investigated for various therapeutic activities.[5][6][7] Lacking direct experimental data for this specific molecule, this report synthesizes predictive data generated from established computational models and draws comparisons with structurally related quinoxalin-2(1H)-one derivatives. The methodologies for these in silico predictions are detailed, and the data is presented in a clear, tabular format for ease of interpretation by researchers in the field of drug development.

Introduction

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxalinone family. Derivatives of this scaffold have shown a range of biological activities, making them attractive candidates for drug discovery programs.[5][6][7] Evaluating the drug-like properties of such candidates early in the development process is paramount. In silico ADMET profiling allows for the early identification of potential liabilities, guiding lead optimization and compound selection.[1][8]

This guide will cover the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion), and toxicological endpoints for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.

In Silico Prediction Methodology

The ADMET properties for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one were predicted using a combination of widely recognized in silico tools and web servers. These platforms employ various computational models, including Quantitative Structure-Activity Relationship (QSAR), machine learning, and knowledge-based systems, to estimate the ADMET parameters of a given molecule.[9][10]

Experimental Protocol: A Generalized In Silico ADMET Prediction Workflow

-

Ligand Preparation: The two-dimensional structure of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one was drawn using chemical drawing software (e.g., ChemDraw) and converted to a simplified molecular-input line-entry system (SMILES) string. This SMILES representation is a common input format for most ADMET prediction platforms.[11][12]

-

Selection of Prediction Tools: A consensus approach is often employed by utilizing multiple prediction tools to increase the reliability of the results. For this guide, a combination of freely accessible web servers such as ADMETlab, pkCSM, and SwissADME are considered representative of the initial screening process.[1][13]

-

Submission for Prediction: The SMILES string for the target molecule is submitted to the selected web servers. Each server processes the input and provides predictions for a wide array of ADMET-related parameters.

-

Data Aggregation and Analysis: The predicted values from each tool are collected and organized. It is important to note the units and any provided confidence scores or applicability domain information. Discrepancies between different predictors are noted, and a conservative assessment is typically made.

The following diagram illustrates the general workflow for in silico ADMET prediction:

Caption: A generalized workflow for in silico ADMET prediction.

Predicted Physicochemical and Drug-Likeness Properties

Physicochemical properties are fundamental to a molecule's pharmacokinetic behavior. The following table summarizes the predicted properties for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.

| Parameter | Predicted Value | Optimal Range | Implication |

| Molecular Weight ( g/mol ) | 190.23 | < 500 | Good for absorption and diffusion. |

| logP (Octanol/Water Partition Coefficient) | 1.85 | -0.4 to +5.6 | Indicates good membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 41.49 | < 140 | Suggests good oral bioavailability. |

| Number of Hydrogen Bond Donors | 2 | ≤ 5 | Favorable for membrane permeability. |

| Number of Hydrogen Bond Acceptors | 2 | ≤ 10 | Favorable for membrane permeability. |

| Number of Rotatable Bonds | 0 | ≤ 10 | Indicates low conformational flexibility. |

| Lipinski's Rule of Five | 0 Violations | 0-1 Violations | High probability of being orally bioavailable. |

| Water Solubility (logS) | -2.5 | > -4 | Moderately soluble. |

Predicted Pharmacokinetic (ADME) Profile

Absorption

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | > 90% | High absorption from the gastrointestinal tract is expected. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability across the intestinal epithelium is likely.[14] |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively effluxed by P-gp.[14] |

Distribution

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) (log L/kg) | 0.25 | Suggests moderate distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.5 | Predicted to have limited penetration into the central nervous system. |

| Plasma Protein Binding (PPB) | ~ 85% | Moderate to high binding to plasma proteins is expected. |

Metabolism

The primary sites of metabolism are predicted by identifying the most probable atoms to be modified by Cytochrome P450 (CYP) enzymes.

| CYP Isoform Inhibition | Prediction |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Metabolism Signaling Pathway Prediction

Caption: Predicted metabolic pathway for the parent compound.

Excretion

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.45 | Indicates a moderate rate of elimination from the body. |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for the renal organic cation transporter 2. |

Predicted Toxicity Profile

Early assessment of potential toxicity is crucial to de-risk a drug candidate.

| Toxicity Endpoint | Prediction | Interpretation |

| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |

| Carcinogenicity | Non-carcinogen | Unlikely to be carcinogenic based on computational models. |

| hERG Inhibition (Cardiotoxicity) | Low risk | Low probability of inhibiting the hERG potassium channel. |

| Hepatotoxicity (DILI) | Low risk | Low probability of causing drug-induced liver injury. |

| Skin Sensitization | Non-sensitizer | Unlikely to cause an allergic response upon skin contact. |

| Oral Rat Acute Toxicity (LD50) (mol/kg) | ~ 2.5 | Predicted to have low acute toxicity. |

Discussion and Conclusion

The in silico ADMET profile of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one suggests that it possesses several favorable drug-like properties. The molecule adheres to Lipinski's Rule of Five, indicating a high likelihood of oral bioavailability. Predictions for absorption are promising, with high intestinal absorption and cell permeability anticipated. The compound is not expected to be a P-glycoprotein substrate, which is advantageous for avoiding multidrug resistance mechanisms.

The predicted distribution characteristics are moderate, with limited penetration of the blood-brain barrier, suggesting a lower potential for central nervous system side effects if not intended for a CNS target. The compound is not predicted to be a significant inhibitor of major CYP450 isoforms, reducing the risk of drug-drug interactions.

From a safety perspective, the in silico toxicity assessment did not flag any major liabilities. The compound is predicted to be non-mutagenic, non-carcinogenic, and to have a low risk of cardiotoxicity and hepatotoxicity.

It is imperative to underscore that these are computational predictions and require experimental validation. In vitro assays for solubility, permeability (e.g., PAMPA, Caco-2), metabolic stability in liver microsomes, and cytotoxicity should be conducted to confirm these in silico findings. However, this preliminary computational assessment provides a strong rationale for the further investigation of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives in drug discovery programs. The favorable predicted ADMET profile makes it a promising scaffold for the development of new therapeutic agents.

References

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. ADMET in silico modelling: towards prediction paradise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 10. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 11. ADMET-AI [admet.ai.greenstonebio.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Enduring Legacy of 2(1H)-Quinoxalinone Scaffolds: From Serendipitous Discovery to a Privileged Core in Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(1H)-quinoxalinone core, a bicyclic nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this remarkable molecular framework, from its early, serendipitous synthesis to its current status as a cornerstone in modern drug discovery. We will delve into the seminal synthetic methodologies, the evolution of its biological applications, and the intricate signaling pathways modulated by its derivatives. Detailed experimental protocols for key reactions and comprehensive tables of quantitative biological data are provided to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Dawn of Quinoxalinone Chemistry

The journey of the 2(1H)-quinoxalinone scaffold begins in the late 19th century with the pioneering work of German chemist O. Hinsberg. In 1887, while investigating the reactions of aromatic diamines, Hinsberg reported the synthesis of quinoxaline derivatives through the condensation of o-phenylenediamine with α-dicarbonyl compounds. While his seminal paper in Justus Liebigs Annalen der Chemie primarily focused on the broader class of quinoxalines, this work laid the fundamental groundwork for the eventual synthesis of their lactam analogues, the 2(1H)-quinoxalinones.

The first explicit synthesis of a 2(1H)-quinoxalinone, also known as 2-hydroxyquinoxaline due to keto-enol tautomerism, is often attributed to the early 20th century. An early and notable method involved the condensation of o-phenylenediamine with chloroacetic acid, which initially forms 3,4-dihydro-2(1H)-quinoxalinone. Subsequent oxidation, often with hydrogen peroxide or even air in an alkaline solution, yields the aromatic 2(1H)-quinoxalinone ring system. This foundational chemistry, though refined over the decades, established the core principles for accessing this important heterocyclic scaffold.

The initial decades of quinoxalinone chemistry were largely exploratory, focusing on the fundamental reactivity and properties of these novel compounds. It wasn't until the mid-20th century that the significant biological potential of this scaffold began to be unveiled, marking a pivotal shift from purely chemical curiosity to a focused pursuit of therapeutic applications. Early investigations, often driven by the burgeoning field of antibiotics, began to reveal the antimicrobial properties of certain quinoxalinone derivatives, setting the stage for a century of medicinal chemistry innovation.

The Evolution of Synthetic Methodologies

The synthesis of 2(1H)-quinoxalinone scaffolds has evolved significantly from the classical methods. Modern synthetic chemistry has provided a plethora of efficient and versatile routes to this core and its derivatives, enabling the creation of vast chemical libraries for drug discovery programs.

Classical and Seminal Synthetic Protocols

The Hinsberg-Körner Synthesis and its Adaptations: This classical approach remains a cornerstone of quinoxalinone synthesis. The general workflow for this method is depicted below:

Figure 1: General workflow of the Hinsberg-Körner type synthesis of 2(1H)-quinoxalinones.

Detailed Experimental Protocol: Synthesis of 3-methyl-2(1H)-quinoxalinone (A Hinsberg-Körner type reaction)

-

Materials: 4-benzoyl-1,2-phenylenediamine, sodium pyruvate, glacial acetic acid.

-

Procedure: A mixture of 4-benzoyl-1,2-phenylenediamine (0.01 mol) and sodium pyruvate (0.01 mol) in glacial acetic acid (50 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 6-benzoyl-3-methyl-2(1H)-quinoxalinone and its 7-benzoyl isomer.[1]

-

Notes: The regioselectivity of this reaction can be influenced by the electronic nature of the substituents on the o-phenylenediamine ring. Electron-withdrawing groups can deactivate one of the amino groups, leading to the preferential formation of one regioisomer.[1]

Modern Synthetic Approaches

The demand for structural diversity in drug discovery has spurred the development of more sophisticated and efficient synthetic methods. These include:

-

Palladium-catalyzed Cross-Coupling Reactions: These methods allow for the introduction of a wide range of substituents at various positions of the quinoxalinone ring, enabling fine-tuning of the molecule's properties.

-

Multi-component Reactions (MCRs): MCRs offer a highly efficient way to construct complex quinoxalinone derivatives in a single step from three or more starting materials, adhering to the principles of green chemistry.

-

C-H Functionalization: Direct functionalization of the C-H bonds of the quinoxalinone core represents a powerful and atom-economical approach to introduce new functional groups, avoiding the need for pre-functionalized starting materials.

A Privileged Scaffold in Drug Discovery: Diverse Biological Activities

The 2(1H)-quinoxalinone scaffold has demonstrated a remarkable range of biological activities, solidifying its status as a privileged structure in medicinal chemistry.

Antimicrobial Activity

The initial spark of interest in the therapeutic potential of quinoxalinones came from the discovery of their antimicrobial properties. Numerous derivatives have since been synthesized and evaluated against a wide spectrum of bacteria and fungi.

Table 1: Antibacterial Activity of Selected 2(1H)-Quinoxalinone Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 4a | Staphylococcus aureus | 1.94 | [1] |

| Escherichia coli | 3.9 | [1] | |

| 7 | Staphylococcus aureus | 0.97 | [1] |

| Escherichia coli | 1.95 | [1] | |

| 8a | Staphylococcus aureus | 3.9 | [1] |

| Escherichia coli | 7.81 | [1] | |

| 11b | Staphylococcus aureus | 1.95 | [1] |

| Escherichia coli | 3.9 | [1] | |

| 13 | Staphylococcus aureus | 0.97 | [1] |

| Escherichia coli | 1.95 | [1] | |

| 16 | Staphylococcus aureus | 3.9 | [1] |

| Escherichia coli | 7.81 | [1] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

A significant area of research for 2(1H)-quinoxalinone derivatives has been in the field of oncology. These compounds have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for tumor growth and survival.

3.2.1. Targeting VEGFR-2 Signaling

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several 2(1H)-quinoxalinone derivatives have been developed as potent inhibitors of VEGFR-2.

Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2(1H)-quinoxalinone derivatives.

3.2.2. Targeting MAT2A in MTAP-Deficient Cancers

Methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), which inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This makes the cells highly dependent on MAT2A for the production of S-adenosylmethionine (SAM), the universal methyl donor. 2(1H)-Quinoxalinone-based inhibitors of MAT2A have shown selective cytotoxicity in MTAP-deficient cancer cells.

Figure 3: The synthetic lethal relationship between MTAP deficiency and MAT2A inhibition.

Conclusion and Future Directions

The 2(1H)-quinoxalinone scaffold has traversed a remarkable journey from its humble beginnings in fundamental organic chemistry to becoming a cornerstone of modern medicinal chemistry. Its synthetic tractability and diverse biological activities have cemented its status as a privileged core for the development of novel therapeutics. The continued exploration of new synthetic methodologies, particularly in the realm of green chemistry and C-H functionalization, will undoubtedly lead to the discovery of even more potent and selective quinoxalinone-based drug candidates. As our understanding of the complex signaling networks that drive human disease deepens, the versatility of the 2(1H)-quinoxalinone scaffold will ensure its enduring legacy in the quest for new and effective medicines.

References

An In-depth Technical Guide on the Solubility of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in common laboratory solvents. Due to the limited availability of quantitative solubility data in published literature, this guide focuses on qualitative solubility inferred from synthetic procedures and provides a standardized experimental protocol for researchers to determine precise solubility values.

Core Compound Structure

Systematic Name: 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Molecular Formula: C₁₀H₁₂N₂O

Molecular Weight: 176.22 g/mol

Structure:

Qualitative Solubility Profile

The following table summarizes the inferred solubility of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in various common laboratory solvents. This information is derived from the analysis of published synthetic and purification methodologies. "Soluble" indicates that the compound is likely to dissolve, particularly with heating, as these solvents are often used in reaction mixtures. "Sparingly Soluble" or "Insoluble" is inferred from the use of these solvents for washing precipitates, suggesting the compound does not readily dissolve in them at room temperature.

| Solvent Classification | Solvent Name | Inferred Solubility | Rationale from Synthetic Procedures |

| Polar Protic | Water | Insoluble | Used for washing precipitates. |

| Methanol (MeOH) | Soluble | Used as a reaction solvent. | |

| Ethanol (EtOH) | Soluble | Used as a reaction solvent. | |

| Polar Aprotic | Acetone | Sparingly Soluble | Used for washing and recrystallization. |

| Acetonitrile (ACN) | Sparingly Soluble | - | |

| Dimethylformamide (DMF) | Soluble | - | |

| Dimethyl sulfoxide (DMSO) | Soluble | Common solvent for NMR of related structures. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Soluble | Used as a solvent in chromatography. |

| Chloroform | Soluble | - | |

| Ethyl Acetate (EtOAc) | Soluble | Used as a solvent in chromatography. | |

| Diethyl Ether | Sparingly Soluble | Used for washing precipitates. | |

| Hexane / Heptane | Insoluble | Used as an anti-solvent for precipitation and in chromatography solvent systems. | |

| Toluene | Sparingly Soluble | - |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following "shake-flask" method is recommended. This protocol is a standard and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1]

Objective: To determine the equilibrium solubility of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in a given solvent at a specific temperature.

Materials:

-

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (pure solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in the solvent at the specified temperature using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of a Relevant Signaling Pathway

Derivatives of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3). The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis and inflammation. Understanding this pathway is relevant for researchers working on the therapeutic applications of this class of compounds.

Caption: A simplified diagram of the JNK3 signaling pathway.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Protocol for synthesizing 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one from 1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one from 1,2-phenylenediamine. The procedure is based on established methodologies for the synthesis of related quinoxalinone derivatives and is intended for use by qualified researchers in a laboratory setting.

Introduction

Quinoxalinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one scaffold, in particular, serves as a valuable intermediate in the development of novel therapeutic agents. This protocol details a straightforward and efficient method for the preparation of this key synthetic building block.

The synthesis involves the condensation reaction between 1,2-phenylenediamine and ethyl 2-bromo-2-methylpropanoate. The reaction proceeds via an initial nucleophilic substitution of the bromide by one of the amino groups of 1,2-phenylenediamine, followed by an intramolecular cyclization to form the dihydroquinoxalinone ring system.

Experimental Protocol

Materials and Reagents:

-

1,2-Phenylenediamine

-

Ethyl 2-bromo-2-methylpropanoate

-

Triethylamine (Et3N)

-

Ethanol (EtOH), absolute

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Procedure:

-

Reaction Setup: To a solution of 1,2-phenylenediamine (1.0 eq) in absolute ethanol in a round-bottom flask, add triethylamine (1.1 eq).

-

Addition of Alkylating Agent: While stirring the solution at room temperature, add ethyl 2-bromo-2-methylpropanoate (1.05 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.

| Parameter | Value |

| Reactants | |

| 1,2-Phenylenediamine | 1.0 eq |

| Ethyl 2-bromo-2-methylpropanoate | 1.05 eq |

| Triethylamine | 1.1 eq |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Product Characterization | |

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 179-181 °C |

| Expected Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.00-6.80 (m, 4H, Ar-H), 4.5 (br s, 1H, NH), 1.45 (s, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175 (C=O), 133 (Ar-C), 126 (Ar-C), 123 (Ar-CH), 115 (Ar-CH), 58 (C(CH₃)₂), 25 (CH₃) |

| FT-IR (KBr) | ν (cm⁻¹): 3300-3100 (N-H stretching), 1680 (C=O stretching), 1610, 1500 (C=C aromatic stretching) |

| Expected Yield | 60-75% |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Application Notes and Protocols for Antibacterial Activity Screening of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial properties. This document provides detailed application notes and protocols for the screening of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and related derivatives for their antibacterial efficacy. The methodologies outlined herein are based on established antimicrobial susceptibility testing standards to ensure reliable and reproducible results.

The core of antibacterial activity assessment lies in the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the potency of the test compound against various bacterial strains. While specific quantitative data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively available in the public domain, this guide provides a framework for its evaluation and presents comparative data from closely related quinoxalinone derivatives to offer a contextual understanding of its potential activity.

Mechanism of Action

The antibacterial action of quinoxalinone derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to be mediated through the induction of oxidative stress within bacterial cells. This process involves the metabolic reduction of the quinoxalinone core, leading to the generation of reactive oxygen species (ROS). These ROS can subsequently cause damage to critical cellular components, including DNA, proteins, and the cell membrane, ultimately leading to bacterial cell death.

Caption: Proposed antibacterial mechanism of quinoxalinone derivatives.

Data Presentation: Antibacterial Activity of Quinoxalinone Derivatives

The following table summarizes the antibacterial activity of various 3,4-dihydroquinoxalin-2(1H)-one derivatives against common bacterial pathogens. It is important to note that direct comparisons of absolute MIC values should be made with caution, as experimental conditions may vary between studies.

Disclaimer: The following data is for illustrative purposes and represents the activity of structurally related compounds. The exact antibacterial activity of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one should be determined experimentally.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |